molecular formula C17H14BrN3 B12126940 5-(2-Bromoethyl)-4-methylindolo[2,3-b]quinoxaline

5-(2-Bromoethyl)-4-methylindolo[2,3-b]quinoxaline

Cat. No.: B12126940
M. Wt: 340.2 g/mol
InChI Key: CUNHYLUMQGXEMP-UHFFFAOYSA-N
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Description

5-(2-Bromoethyl)-4-methylindolo[2,3-b]quinoxaline is a synthetic organic compound belonging to the indoloquinoxaline family. This compound is characterized by its unique structure, which includes a bromoethyl group attached to the indoloquinoxaline core. The presence of the bromoethyl group makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Bromoethyl)-4-methylindolo[2,3-b]quinoxaline typically involves a multi-step process:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylindole and 2-bromoethylamine.

    Formation of Indoloquinoxaline Core: The initial step involves the formation of the indoloquinoxaline core through a cyclization reaction. This can be achieved by reacting 4-methylindole with a suitable quinoxaline precursor under acidic or basic conditions.

    Bromination: The next step involves the introduction of the bromoethyl group. This is typically done by reacting the indoloquinoxaline core with 2-bromoethylamine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(2-Bromoethyl)-4-methylindolo[2,3-b]quinoxaline undergoes various chemical reactions, including:

    Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles, such as amines, thiols, or alcohols, to form new derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to introduce additional functional groups or reduction to modify its electronic properties.

    Cyclization Reactions: The indoloquinoxaline core can participate in cyclization reactions to form more complex ring systems.

Common Reagents and Conditions

    Substitution: Typical reagents include nucleophiles like sodium azide, potassium thiolate, or primary amines. Reactions are often carried out in polar aprotic solvents such as DMF or DMSO.

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield new amine derivatives, while oxidation can introduce carbonyl or hydroxyl groups.

Scientific Research Applications

Chemistry

In chemistry, 5-(2-Bromoethyl)-4-methylindolo[2,3-b]quinoxaline is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacophore. Its derivatives have shown promise in binding to specific biological targets, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are being investigated for their potential therapeutic properties. These include anticancer, antimicrobial, and anti-inflammatory activities.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and dyes. Its unique electronic properties make it suitable for applications in electronics and photonics.

Mechanism of Action

The mechanism of action of 5-(2-Bromoethyl)-4-methylindolo[2,3-b]quinoxaline and its derivatives involves interaction with specific molecular targets. These targets can include enzymes, receptors, or DNA, depending on the specific application. The bromoethyl group can act as an electrophile, facilitating covalent bonding with nucleophilic sites on biological molecules. This interaction can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    5-(2-Chloroethyl)-4-methylindolo[2,3-b]quinoxaline: Similar structure but with a chloroethyl group instead of a bromoethyl group.

    5-(2-Iodoethyl)-4-methylindolo[2,3-b]quinoxaline: Contains an iodoethyl group, which can exhibit different reactivity due to the larger atomic radius of iodine.

    4-Methylindolo[2,3-b]quinoxaline: Lacks the bromoethyl group, making it less reactive in substitution reactions.

Properties

Molecular Formula

C17H14BrN3

Molecular Weight

340.2 g/mol

IUPAC Name

6-(2-bromoethyl)-7-methylindolo[3,2-b]quinoxaline

InChI

InChI=1S/C17H14BrN3/c1-11-5-4-6-12-15-17(21(10-9-18)16(11)12)20-14-8-3-2-7-13(14)19-15/h2-8H,9-10H2,1H3

InChI Key

CUNHYLUMQGXEMP-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C3=NC4=CC=CC=C4N=C3N2CCBr

Origin of Product

United States

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